Tonalide

Description

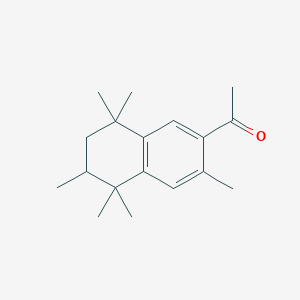

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRJTBAOUJJKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041544 | |

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid with an odor of musk; [HSDB] | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

The boiling temperature at atmospheric pressure is 326 +/- 4 °C. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.25 mg/L, temp not specified | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified | |

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Solid | |

CAS No. |

21145-77-7, 1506-02-1 | |

| Record name | Tonalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21145-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl hexamethyl tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021145777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL HEXAMETHYL TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360Q8Z01IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54.5 °C | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tonalide: A Physicochemical and Structural Guide for Scientific Professionals

Introduction

Tonalide, also known by its IUPAC name 1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and commercial names such as Fixolide, is a synthetic polycyclic musk that has been a significant component in the fragrance industry since its discovery in 1954.[1][2][3] As a member of the tetralin-based musk family, this compound is valued for its persistent, sweet, and musky odor with woody and powdery undertones.[1][2] Its primary application is as a fragrance ingredient and fixative in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[2][4] This technical guide provides an in-depth exploration of the physicochemical properties, structure, synthesis, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development and chemical sciences.

Chemical Structure and Physicochemical Properties

This compound is a polycyclic musk, a class of synthetic fragrances designed to mimic the scent of natural musk.[1] Its chemical structure is characterized by a hexamethylated tetralin core with an acetyl group.[5] The technical product is a racemic mixture of its two stereoisomers.[6] The (3S)-enantiomer is reported to possess a strong musky odor, while the (3R)-isomer has a lighter, more aromatic scent.[1]

A comprehensive summary of this compound's physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O | [7][8] |

| Molecular Weight | 258.40 g/mol | [1][8] |

| CAS Number | 21145-77-7, 1506-02-1 | [6][7] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Odor | Sweet, musky, woody, powdery | [1][9] |

| Melting Point | 54.5 °C | [7][10] |

| Boiling Point | 326 ± 4 °C at 760 mmHg | [7][10] |

| Water Solubility | 1.25 mg/L | [7] |

| Vapor Pressure | 5.12 x 10⁻⁴ mmHg at 25 °C | [7] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.70 | [7] |

| Henry's Law Constant | 1.4 x 10⁻⁴ atm-cu m/mole | [7] |

| Flash Point | >100 °C | [5] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a Friedel-Crafts reaction. This involves two main steps: the formation of the hexamethyltetralin (HMT) intermediate, followed by its acetylation.[5][11]

Synthesis Workflow

Caption: Synthetic pathway of this compound via Friedel-Crafts reactions.

Experimental Protocol: Synthesis of this compound

The following is a generalized laboratory-scale procedure for the synthesis of this compound.

Step 1: Preparation of Hexamethyltetralin (HMT) Intermediate

-

To a stirred mixture of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., a halogenated alkane or a saturated alkane), a solution of p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride is added dropwise over a period of 2-3 hours.[11]

-

The reaction temperature is maintained at room temperature, not exceeding 35 °C.[11]

-

After the addition is complete, the reaction is allowed to continue for an additional 30-60 minutes.[11]

-

The reaction mixture is then quenched by pouring it into ice water.

-

The organic layer is separated, washed with a sodium carbonate solution until neutral, and then dried.

-

The solvent is removed under reduced pressure to yield the crude HMT intermediate.

Step 2: Friedel-Crafts Acylation to Yield this compound

-

In a separate reaction vessel, a Lewis acid (e.g., anhydrous aluminum chloride) is suspended in a reaction medium.[11]

-

A solution of acetyl chloride and the HMT intermediate is then added dropwise to the suspension.[11]

-

The mixture is stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

The reaction is quenched with ice water.

-

The organic layer is separated, washed, and dried.

-

The crude product is then purified, typically by recrystallization or distillation, to yield this compound.

Spectroscopic Analysis

The structural elucidation and identification of this compound are routinely performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the carbon skeleton and the substitution pattern of the molecule.[7][12][13][14]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-H bonds of the aromatic and aliphatic portions of the molecule.[7][12][13][14]

-

Mass Spectrometry (MS) : Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7][8][12][13][14]

Analytical Methodology: Quantification of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the detection and quantification of this compound in various matrices, including environmental samples and consumer products.[15][16]

Experimental Protocol: GC-MS Analysis of this compound

The following outlines a general procedure for the analysis of this compound in a water sample.

-

Sample Preparation (Solid-Phase Extraction - SPE) :

-

A known volume of the water sample is passed through an SPE cartridge (e.g., C18).[16]

-

The cartridge is then washed to remove interfering substances.

-

This compound is eluted from the cartridge using a suitable organic solvent.[16]

-

The eluate is concentrated and reconstituted in a known volume of solvent for GC-MS analysis.[16]

-

-

GC-MS Analysis :

-

An aliquot of the prepared sample is injected into the GC-MS system.

-

The separation is typically performed on a non-polar capillary column.

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Analytical Workflow

Caption: Workflow for the analysis of this compound in water samples.

Environmental Fate and Toxicological Profile

This compound is characterized by its high lipophilicity (log K_ow_ = 5.70) and low water solubility, which leads to its partitioning into fatty tissues and adsorption to sludge and sediments in aquatic environments.[7][17] It is not readily biodegradable.[15] Due to its widespread use, this compound has been detected in various environmental compartments, including surface water, sediment, and biota, as well as in human tissues such as adipose tissue, blood, and breast milk.[6]

Toxicological studies have raised concerns about the potential for this compound to act as an endocrine disruptor, although its activity is considered weak.[18] It is classified as persistent and toxic to the environment.[6] Regulatory bodies in some regions have restricted its use due to concerns over bioaccumulation and environmental persistence.[1]

Conclusion

This compound remains a significant synthetic musk in the fragrance industry, valued for its unique olfactory properties and stability. A thorough understanding of its physicochemical properties, synthesis, and analytical methodologies is crucial for its effective and safe use. This guide has provided a comprehensive overview of these aspects, offering valuable insights for professionals in the chemical and life sciences. Continued research into the environmental fate and potential biological effects of this compound is essential for ensuring its responsible management.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89440, this compound. Retrieved from [Link]

-

Australian Government Department of Health and Aged Care. (2019, March 8). This compound: Human health tier II assessment. Retrieved from [Link]

-

Scentspiracy. (n.d.). This compound (21145-77-7) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

Ecotox Centre. (2020, June 19). SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7- hexamethyltetraline (AHTN), “Tonalid”. Retrieved from [Link]

-

Environmental Working Group. (n.d.). This compound. In Human Toxome Project. Retrieved from [Link]

-

ScenTree. (n.d.). This compound® (CAS N° 1506-02-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tonalid, and cyclization mechanism. Retrieved from [Link]

-

Australian Government Department of Health and Aged Care. (2016, November 25). This compound and related polycyclic musks: Environment tier II assessment. Retrieved from [Link]

-

The Good Scents Company. (n.d.). musk tetralin tonalid (PFW). Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 21145-77-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

- Google Patents. (n.d.). CN101200419A - Method for synthesizing musk this compound.

-

Letters in Applied NanoBioScience. (2021, September 4). Determination of Galaxolide (HHCB) and this compound (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC). Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing musk this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tonalid. In NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound (21145-77-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. fraterworks.com [fraterworks.com]

- 3. pellwall.com [pellwall.com]

- 4. This compound – Synthetic Musk Fragrance For Cosmetics & Care [chemicalbull.com]

- 5. ScenTree - this compound® (CAS N° 1506-02-1) [scentree.co]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. This compound | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tonalid [webbook.nist.gov]

- 9. musk tetralin [thegoodscentscompany.com]

- 10. scent.vn [scent.vn]

- 11. CN101200419A - Method for synthesizing musk this compound - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. lehigh.edu [lehigh.edu]

- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 15. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 16. nanobioletters.com [nanobioletters.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. ewg.org [ewg.org]

The Environmental Odyssey of Tonalide: A Technical Guide to its Fate and Transport

Introduction: The Persistent Aroma of an Environmental Contaminant

Tonalide (AHTN), chemically known as 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin, is a synthetic polycyclic musk widely utilized as a fragrance ingredient in a vast array of consumer products, from perfumes and cosmetics to detergents and fabric softeners.[1][2] Its popularity stems from its persistent, warm, and musky aroma, a quality that unfortunately extends to its environmental longevity.[1][3] The extensive use of this compound has led to its continuous release into the environment, primarily through domestic wastewater.[4][5] Consequently, it has become a ubiquitous contaminant in aquatic and terrestrial ecosystems, raising concerns about its potential ecological impact.[6][7] This technical guide provides an in-depth exploration of the environmental fate and transport mechanisms of this compound, offering a comprehensive resource for researchers, environmental scientists, and professionals in drug development and chemical safety.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. This compound is a lipophilic, neutral organic compound with low water solubility and moderate volatility.[4][8] These characteristics are central to understanding its partitioning, persistence, and potential for bioaccumulation.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O | [3][9] |

| Molecular Weight | 258.40 g/mol | [3][8] |

| Appearance | White crystalline powder or solid | [1][3][9] |

| Melting Point | 53-57 °C | [3][8][10] |

| Boiling Point | ~327-393 °C | [3][10] |

| Water Solubility | 1.25 mg/L | [8] |

| Vapor Pressure | ~0.000028 - 0.1 mmHg at 20-25 °C | [3][8][10] |

| Octanol-Water Partition Coefficient (log Kow) | 5.70 | [8] |

| Henry's Law Constant | 37.1 Pa·m³/mol | [4] |

The high octanol-water partition coefficient (log Kow) of 5.70 is a critical parameter, indicating this compound's strong tendency to partition from the aqueous phase into organic media, such as lipids in organisms and organic matter in soil and sediment.[8] This lipophilicity is a primary driver of its environmental behavior.

Environmental Transport and Partitioning: Where Does this compound Go?

Upon its release into the environment, this compound undergoes a series of transport and partitioning processes that dictate its distribution across different environmental compartments.

Sorption to Soil and Sediment

Due to its hydrophobic nature and high log Kow, this compound exhibits a strong affinity for organic matter in soil and sediment.[11] This process, known as sorption, significantly influences its mobility and bioavailability. The primary mechanism is partitioning into the soil/sediment organic matter. The extent of sorption is quantified by the soil-water partition coefficient normalized to organic carbon (Koc), which can be estimated from the Kow. A high Koc value implies that this compound will be predominantly found in soil and sediment rather than in the water column.[12] This sequestration in sediments acts as a long-term reservoir for the compound in aquatic environments.[6]

Atmospheric Transport

This compound's moderate volatility, indicated by its Henry's Law constant, allows for its potential volatilization from water surfaces and moist soil.[4][8] Once in the atmosphere, it can exist in both the vapor and particulate phases.[8] This facilitates its long-range atmospheric transport to remote areas, far from its original sources of emission.[4] Evidence of this compound in pristine environments like remote alpine lakes suggests its deposition through wet and gaseous processes.[4]

Experimental Protocol: Determination of Soil-Water Partition Coefficient (Kd)

The soil-water partition coefficient (Kd) is a key parameter for assessing the sorption potential of a chemical. A common method for its determination is the batch equilibrium method.

Methodology:

-

Preparation of Soil/Sediment: Collect representative soil or sediment samples. Air-dry and sieve the samples to remove large debris. Characterize the samples for properties such as organic carbon content, pH, and particle size distribution.

-

Spiking Solution: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol) at a known concentration.

-

Equilibration: Add a known mass of the prepared soil/sediment to a series of centrifuge tubes. Add a defined volume of a this compound solution of known initial concentration (prepared by diluting the stock solution in a background electrolyte solution, e.g., 0.01 M CaCl₂).

-

Incubation: Seal the tubes and shake them at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the tubes at high speed to separate the solid and aqueous phases.

-

Analysis: Carefully collect the supernatant (aqueous phase) and analyze the concentration of this compound using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[5][13]

-

Calculation: The amount of this compound sorbed to the soil/sediment is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd is then calculated using the following equation:

Kd = (Cs / Cw)

Where:

-

Kd is the soil-water partition coefficient (L/kg)

-

Cs is the concentration of this compound in the soil/sediment (mg/kg)

-

Cw is the concentration of this compound in the aqueous phase at equilibrium (mg/L)

-

Environmental Fate: The Transformation and Persistence of this compound

This compound is considered a persistent organic pollutant due to its resistance to degradation.[4] However, it can undergo slow transformation through biotic and abiotic processes.

Biodegradation

Under standard test conditions, this compound is not readily biodegradable.[4][14] In wastewater treatment plants (WWTPs), its removal is primarily due to sorption to sludge rather than biodegradation.[14] However, some biotransformation can occur, leading to the formation of more polar metabolites.[14] The primary degradation appears to involve the modification of the acetyl group rather than the hexamethyltetralin core.[14]

Photodegradation

This compound can undergo direct photolysis in surface waters when exposed to sunlight, as it contains chromophores that absorb light at wavelengths greater than 290 nm.[8][14] Photodegradation can be a significant removal pathway in sunlit aquatic environments.[14] The reaction with photochemically produced hydroxyl radicals (•OH) is also a key transformation pathway.[15] The degradation of this compound by UV-activated free chlorine has also been demonstrated as a rapid process.[16]

Transformation Products

The degradation of this compound leads to the formation of several transformation products, some of which have also been detected in environmental samples, including human breast milk and fish.[17][18] Key identified transformation products include:

-

3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde

-

(3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol

-

(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenyl)methanol

The formation of these by-products is significant as their environmental fate, transport, and toxicity may differ from the parent compound.[15][17]

Caption: Simplified degradation pathways of this compound in the environment.

Analytical Methodologies: Detecting this compound in the Environment

The accurate quantification of this compound in various environmental matrices is crucial for monitoring its presence and understanding its fate. Due to its low concentrations and the complexity of environmental samples, sophisticated analytical methods are required.

A widely used approach involves solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by analysis using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) . [5][13][19]

Workflow: SPE-GC-MS Analysis of this compound in Water Samples

-

Sample Collection: Collect water samples in clean glass bottles.

-

Filtration: Filter the water samples to remove suspended solids.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) with a sequence of solvents (e.g., methanol followed by deionized water).

-

Pass a known volume of the filtered water sample through the cartridge. This compound will be retained on the sorbent.

-

Wash the cartridge to remove interfering substances.

-

Elute the retained this compound with a small volume of an organic solvent (e.g., ethyl acetate or hexane).

-

-

Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Inject a small aliquot of the concentrated extract into the GC-MS system.

-

The GC separates this compound from other compounds in the extract based on its boiling point and affinity for the chromatographic column.

-

The MS detects and quantifies this compound based on its unique mass-to-charge ratio, providing high selectivity and sensitivity.

-

Conclusion and Future Perspectives

This compound's journey from a fragrant additive to a persistent environmental contaminant highlights the complex interplay between a chemical's properties and its environmental behavior. Its lipophilicity drives its partitioning into soil, sediment, and biota, while its resistance to degradation contributes to its persistence. While natural degradation processes occur, they are slow, and the formation of transformation products raises new questions about their potential environmental impact.

Future research should focus on several key areas:

-

Long-term ecological effects: A better understanding of the chronic toxicity of this compound and its transformation products to various organisms is needed.

-

Bioavailability in sediments: Investigating the factors controlling the bioavailability of this compound sorbed to sediments is crucial for assessing its risk to benthic organisms.

-

Advanced treatment technologies: Developing more effective methods for removing this compound from wastewater is essential to reduce its environmental input.

By continuing to unravel the environmental fate and transport of this compound, the scientific community can provide the necessary knowledge to inform risk assessments, guide regulatory decisions, and ultimately mitigate the environmental impact of this pervasive fragrance compound.

References

-

Buser, H. R., et al. (2006). Identification of several this compound ® transformation products in the environment. International Journal of Environmental Analytical Chemistry. [Link]

-

Gatermann, R., et al. (2002). Full article: Identification of several this compound® transformation products in the environment. Taylor & Francis Online. [Link]

-

Consolidated Chemical. (n.d.). This compound (Musk Tetralin) – Premium Fragrance Additive. [Link]

-

ScenTree. (n.d.). This compound® (CAS N° 1506-02-1). [Link]

-

Australian Government Department of Health. (2016). This compound and related polycyclic musks: Environment tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

Oekotoxzentrum. (2020). SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7- hexamethyltetraline (AHTN), “Tonalid”. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

MDPI. (2021). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide® and this compound® on Marine Microalgae, Invertebrates, and Fish. Toxics. [Link]

-

Odournet. (n.d.). Understanding this compound: Chemical Properties and Olfactory Profile. [Link]

-

The Good Scents Company. (n.d.). musk tetralin tonalid (PFW). [Link]

-

ResearchGate. (2018). Kinetic and mechanism studies of musk this compound reacted with hydroxyl radical and the risk assessment of degradation products. [Link]

-

Australian Government Department of Health. (2019). This compound: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

MDPI. (2021). Degradation of Aqueous Polycyclic Musk this compound by Ultraviolet-Activated Free Chlorine. Water. [Link]

-

Letters in Applied NanoBioScience. (2021). Determination of Galaxolide (HHCB) and this compound (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC). [Link]

-

Veterinární a farmaceutická univerzita Brno. (2023). Long-term exposure to polycyclic musk this compound - A potential threat to juvenile zebrafish (Danio rerio)?. Acta Veterinaria Brno. [Link]

-

ResearchGate. (2021). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide and this compound on Marine Microalgae, Invertebrates, and Fish. [Link]

-

Springer. (2021). Fragrances in the Environment. Springer Professional. [Link]

-

ResearchGate. (2022). Analytical Methods to Analyze Fragrances in Environmental Matrices. [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

-

Environmental Working Group. (n.d.). This compound. Human Toxome Project. [Link]

-

PerfumersWorld. (n.d.). This compound 10% in DPG. [Link]

-

ResearchGate. (2012). First evidences of the occurrence of polycyclic synthetic musk fragrances in surface water systems in Italy: Spatial and temporal trends in the Molgora River (Lombardia Region, Northern Italy). [Link]

-

ResearchGate. (2007). Elimination of the musk fragrances galaxolide and this compound from wastewater by ozonation and concomitant stripping. [Link]

-

Wikipedia. (n.d.). Bioconcentration. [Link]

-

PubMed. (2007). Elimination of the musk fragrances galaxolide and this compound from wastewater by ozonation and concomitant stripping. [Link]

-

U.S. Department of Energy. (1999). BIOACCUMULATION AND BIOCONCENTRATION SCREENING. [Link]

-

ChemSafetyPRO. (2016). Bio-accumulation. [Link]

-

U.S. Geological Survey. (2000). Contaminant sorption by soil and bed sediment: Is there a difference?. [Link]

-

ResearchGate. (2010). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. [Link]

-

ScienceDirect. (1981). SORPTION OF HYDROPHOBIC COMPOUNDS BY SEDIMENTS, SOILS AND SUSPENDED SOLIDS--I. [Link]

-

PubMed. (2006). Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR). [Link]

-

Hekserij. (n.d.). Tonalid. [Link]

-

National Center for Biotechnology Information. (2022). Influence of Organic Matter on the Sorption of Cefdinir, Memantine and Praziquantel on Different Soil and Sediment Samples. PMC. [Link]

-

PubMed. (2013). Soil particle-size dependent partitioning behavior of pesticides within water-soil-cationic surfactant systems. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fraterworks.com [fraterworks.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Fragrances in the Environment | springerprofessional.de [springerprofessional.de]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ScenTree - this compound® (CAS N° 1506-02-1) [scentree.co]

- 10. musk tetralin [thegoodscentscompany.com]

- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 12. Influence of Organic Matter on the Sorption of Cefdinir, Memantine and Praziquantel on Different Soil and Sediment Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of Aqueous Polycyclic Musk this compound by Ultraviolet-Activated Free Chlorine [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. env.go.jp [env.go.jp]

Bioaccumulation potential of Tonalide in aquatic organisms

An In-depth Technical Guide

Topic: Bioaccumulation Potential of Tonalide in Aquatic Organisms Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (AHTN), a synthetic polycyclic musk, is a ubiquitous fragrance ingredient in consumer products, leading to its persistent release into aquatic ecosystems via wastewater effluent.[1][2][3] Its chemical nature—characterized by high lipophilicity and resistance to degradation—creates a significant potential for accumulation in aquatic life.[2][4] This guide provides a detailed examination of the bioaccumulation potential of this compound, grounded in its physicochemical properties, metabolic fate in organisms, and the standardized methodologies for its assessment. We delve into the causality behind experimental design, focusing on the OECD Test Guideline 305 as the authoritative protocol for determining bioconcentration factors (BCF). Quantitative data are presented to illustrate the moderate to high bioaccumulation potential of this compound, underscoring the importance of this endpoint in the comprehensive environmental risk assessment of personal care product ingredients.

Introduction: The Environmental Profile of a Common Fragrance

This compound, chemically known as 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one (AHTN), is a synthetic fragrance prized for its persistent, musky scent.[5][6][7] Its extensive use in cosmetics, detergents, and other household products ensures a continuous pathway into the environment.[2][5] Due to incomplete removal during wastewater treatment, this compound is frequently detected in sewage treatment plant (STP) effluents, surface waters, sediments, and aquatic biota.[1][2][8]

The primary concern surrounding this compound in aquatic systems is its potential to bioaccumulate. Bioaccumulation is the net process by which an organism absorbs a substance from all environmental sources (water, food, sediment) at a rate faster than it can eliminate it.[9][10] For lipophilic (fat-loving) and persistent compounds like this compound, this process can lead to concentrations within an organism that are many orders of magnitude higher than in the surrounding environment, posing a toxicological risk.[11][12]

Physicochemical Drivers of Bioaccumulation

The bioaccumulation potential of a chemical is fundamentally dictated by its physical and chemical properties. For this compound, several key parameters signal a high propensity for partitioning from the aqueous phase into the organic tissues of aquatic organisms.

-

Octanol-Water Partition Coefficient (Log K_ow_): This parameter is the most critical indicator of a chemical's lipophilicity.[13][14] It measures the ratio of a chemical's concentration in an octanol phase to its concentration in a water phase at equilibrium. A high Log K_ow_ value indicates a strong tendency to partition into fatty tissues. This compound exhibits a high Log K_ow_ of approximately 5.7, which strongly predicts its potential to bioaccumulate in the lipid-rich tissues of aquatic organisms.[2][4][5][15] Under the Stockholm Convention, chemicals with a log K_ow_ greater than 5 are generally considered to have a high potential to bioaccumulate.[13]

-

Water Solubility: Consistent with its high lipophilicity, this compound has very low water solubility, measured at approximately 1.25 mg/L.[8][15] This property minimizes its presence in the water column and drives its partitioning into sediment and biota.

-

Persistence and Biodegradability: this compound is known for its slow biodegradability.[2][4] While it can undergo some biotransformation and photolysis, its overall persistence in aquatic systems is significant, allowing ample time for uptake by organisms before it is broken down.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance for Bioaccumulation | Reference(s) |

| IUPAC Name | 1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | N/A | [6][15] |

| Molecular Formula | C₁₈H₂₆O | N/A | [7][15] |

| Molecular Weight | 258.4 g/mol | Influences diffusion rates | [15][16] |

| Log K_ow_ | 5.4 - 5.7 | High lipophilicity, strong driver for partitioning into fatty tissues | [2][5][8][15] |

| Water Solubility | ~1.25 mg/L | Low solubility in water promotes partitioning to organic media | [15] |

| Vapor Pressure | 0.000512 mmHg | Low volatility, tends to remain in aquatic/soil compartments | [15] |

Biological Fate: Uptake, Metabolism, and Depuration

Once released into the aquatic environment, the net accumulation of this compound in an organism is a dynamic balance between uptake, metabolic biotransformation, and elimination (depuration).

Routes of Uptake

-

Bioconcentration: This refers to the direct uptake of a chemical from the surrounding water, primarily across respiratory surfaces like gills.[9][17] Given this compound's high Log K_ow_, the concentration gradient between the water and the lipid-rich gill tissues drives passive diffusion into the organism. This is considered a primary uptake pathway for this compound in fish and other water-breathing organisms.

-

Biomagnification: This process involves the accumulation of a chemical through the diet, leading to increasing concentrations at successively higher trophic levels. The evidence for this compound biomagnification in aquatic food webs is not definitive.[8] While its properties suggest a potential for dietary uptake, some field studies have concluded that this compound does not show increasing concentrations at higher trophic levels.[5] However, its presence in top predators confirms its entry into the food chain.[5][12]

Metabolism and Depuration

The ability of an organism to metabolize and excrete this compound is a critical determinant of its ultimate bioaccumulation potential.

-

Metabolic Transformation: Some aquatic organisms possess enzymatic systems (e.g., cytochrome P450) capable of transforming this compound into more polar, water-soluble metabolites.[8] These metabolites can be more readily excreted, thus reducing the net accumulation of the parent compound. This metabolic capacity varies significantly between species. For instance, studies have shown that midge larvae (Chironomus riparius) can effectively transform AHTN, resulting in a low BCF, whereas the oligochaete worm (Lumbriculus variegatus), which lacks this ability, exhibits a very high BCF.[5]

-

Depuration: Depuration is the elimination of a substance from an organism.[18] For this compound, this occurs through a combination of excretion of the parent compound and its metabolites via urine, feces, and passive diffusion back across the gills. The rate of depuration is inversely related to the BCF; slow depuration leads to higher bioaccumulation.

Diagram: Bioaccumulation Pathways of this compound in Fish

The following diagram illustrates the key processes governing the concentration of this compound within an aquatic organism like fish.

Caption: Conceptual model of this compound uptake, distribution, metabolism, and depuration in fish.

Authoritative Protocol: OECD Test Guideline 305

To standardize the assessment of bioaccumulation, regulatory bodies rely on validated protocols. The OECD Test Guideline 305: Bioaccumulation in Fish is the internationally recognized gold standard for determining the bioconcentration factor (BCF).[19][20]

Causality Behind the Guideline: The choice of this protocol is deliberate. It is designed to be a self-validating system that controls for the myriad of variables present in a natural ecosystem. By focusing on aqueous exposure under controlled laboratory conditions (flow-through systems), it provides a reproducible BCF value that reflects the intrinsic potential of a chemical to accumulate from water, which is a primary exposure route.[19]

Experimental Workflow: A Step-by-Step Breakdown

The OECD 305 guideline outlines a two-phase experiment:

-

Phase 1: Exposure (Uptake)

-

Step 1: Acclimation & Test System: Healthy, juvenile fish of a recommended species (e.g., Zebrafish, Danio rerio; Bluegill Sunfish, Lepomis macrochirus) are acclimated to laboratory conditions.[8][19] A flow-through system is essential for lipophilic substances like this compound to ensure a constant and uniform exposure concentration, preventing depletion of the test substance.

-

Step 2: Exposure: Fish are exposed to a constant, sublethal concentration of this compound in the water for an extended period, typically 28 days. For poorly soluble compounds, a solvent carrier may be used, with an appropriate solvent control group included.

-

Step 3: Sampling: At predetermined intervals, subsets of fish and water samples are collected. This allows for the measurement of the chemical concentration over time as the fish approach steady-state. A minimum of four fish are analyzed individually at each sampling point.[19]

-

-

Phase 2: Depuration (Post-Exposure)

-

Step 4: Transfer: After the exposure phase, the remaining fish are transferred to a clean, identical system containing no this compound.

-

Step 5: Sampling: Fish are sampled at intervals throughout the depuration phase to measure the rate at which this compound is eliminated from their tissues.

-

-

Analysis and Calculation

-

Step 6: Chemical Analysis: Concentrations of this compound in fish tissue (often normalized to lipid content) and water are quantified using highly sensitive analytical methods, such as solid-phase extraction followed by gas chromatography-mass spectrometry (SPE-GC-MS).[3]

-

Step 7: BCF Calculation: The BCF can be determined by two methods:

-

Steady-State BCF: The ratio of the this compound concentration in the fish (C_f_) to the concentration in the water (C_w_) once a plateau (steady-state) has been reached.

-

Kinetic BCF: Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂). This method is often preferred as it does not require reaching a true steady-state and provides valuable information on the dynamics of the process.[20]

-

-

Diagram: OECD TG 305 Experimental Workflow

Caption: Standard workflow for determining Bioconcentration Factor (BCF) via OECD TG 305.

Quantitative Findings: this compound's Bioaccumulation in Numbers

Experimental studies following standardized protocols provide the most reliable data on this compound's bioaccumulation potential.

-

Key BCF Study: A pivotal study conducted according to OECD TG 305E with bluegill sunfish (Lepomis macrochirus) reported a BCF of 1320 L/kg wet weight based on total radioactivity (parent compound plus metabolites).[8] Crucially, when considering only the parent this compound compound, the BCF was calculated to be 597 L/kg wet weight.[8] This distinction highlights the role of metabolism in mitigating overall bioaccumulation.

-

Species Variability: As noted earlier, metabolic differences lead to a wide range of BCF values across species. The high BCF of 6918 L/kg in the worm Lumbriculus variegatus contrasts sharply with the BCF of 50-112 L/kg in the midge larvae Chironomus riparius, demonstrating that reliance on a single species can be misleading without understanding metabolic capacity.[5]

Table 2: Experimentally Derived Bioconcentration Factors (BCF) for this compound

| Test Organism | BCF Value (L/kg wet wt.) | Key Finding | Reference |

| Lepomis macrochirus (Bluegill Sunfish) | 597 (parent compound) | Standard OECD guideline study shows moderate bioconcentration. | [8] |

| Lepomis macrochirus (Bluegill Sunfish) | 1320 (total radioactivity) | Includes metabolites, indicating their contribution to the total body burden. | [8] |

| Lumbriculus variegatus (Oligochaete Worm) | 6918 | Demonstrates very high bioaccumulation potential in a poor metabolizer. | [5] |

| Chironomus riparius (Midge Larvae) | 50 - 112 | Shows low bioaccumulation due to efficient metabolic transformation. | [5] |

These values, particularly the OECD guideline result of 597 L/kg, classify this compound as having a moderate to high potential for bioconcentration in aquatic organisms.

Conclusion and Implications for Risk Assessment

The scientific evidence is unequivocal: this compound possesses the requisite physicochemical properties—high lipophilicity and persistence—to bioaccumulate in aquatic organisms. This potential is confirmed by experimental data derived from robust, internationally accepted protocols like OECD TG 305, which indicate a moderate to high bioconcentration factor in fish.

For the environmental risk assessor, this has several key implications:

-

Bioaccumulation is a Confirmed Hazard: this compound will partition from water and concentrate in the tissues of aquatic organisms. This accumulation is the basis for potential chronic toxicity, as internal tissue concentrations can reach levels that elicit adverse effects even when water concentrations are low.[1][8]

-

Metabolism is a Key Modulator: The significant variability in BCF values across different species underscores the critical role of metabolic capacity in determining the ultimate risk.[5] Risk assessments should consider this variability, as species with poor metabolic capabilities may be at higher risk.

-

Need for Continued Monitoring: Given the widespread and continuous release of this compound into the environment, its presence in biota serves as an important indicator of environmental contamination and potential risk.[12][21]

References

-

Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme (2016). This compound and related polycyclic musks: Environment tier II assessment. Available at: [Link]

-

Environmental Working Group (EWG). This compound - Human Toxome Project. Available at: [Link]

-

NanoImpact Alert (2025). OECD Publishes Guidance on Nanomaterial Accumulation Assessment. Available at: [Link]

-

Chemical Watch (2024). OECD publishes bioaccumulation test guideline for method using freshwater shrimp. Available at: [Link]

-

Ecotox Centre (2020). SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline (AHTN), “Tonalid”. Available at: [Link]

-

ResearchGate (2025). Development of aquatic life criteria for this compound (AHTN) and the ecological risk assessment. Available at: [Link]

-

MDPI (2021). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide® and this compound® on Marine Microalgae, Invertebrates, and Fish. Available at: [Link]

-

Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme (2019). This compound: Human health tier II assessment. Available at: [Link]

-

PFW Aroma Chemicals (2018). Safety Data Sheet: TONALID®. Available at: [Link]

-

ibacon (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Available at: [Link]

-

Umwelt-Online (2012). OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Available at: [Link]

-

OECD (n.d.). Guidance Document on Aspects of OECD TG 305 on Fish Bioaccumulation. Available at: [Link]

-

PubMed (2017). Comparison of Passive Sampling and Biota for Monitoring of this compound in Aquatic Environment. Available at: [Link]

-

Sarochem (n.d.). This compound | AHTN | Fixolide. Available at: [Link]

-

Digital.CSIC (2021). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide® and this compound® on Marine Microalgae, Invertebrates, an. Available at: [Link]

-

ScenTree (n.d.). This compound® (CAS N° 1506-02-1). Available at: [Link]

-

Veterinarni Medicina (2023). Long-term exposure to polycyclic musk this compound - A potential threat to juvenile zebrafish (Danio rerio)?. Available at: [Link]

-

National Institutes of Health (NIH) (2023). Long-term exposure to polycyclic musk this compound – A potential threat to juvenile zebrafish (Danio rerio)?. Available at: [Link]

-

National Institutes of Health (NIH), PubChem. This compound Compound Summary. Available at: [Link]

-

Letters in Applied NanoBioScience (2021). Determination of Galaxolide (HHCB) and this compound (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC). Available at: [Link]

-

ResearchGate (2025). Comparison of passive sampling and biota for monitoring of this compound in aquatic environment. Available at: [Link]

-

Wikipedia. Octanol-water partition coefficient. Available at: [Link]

-

ResearchGate (2025). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide and this compound on Marine Microalgae, Invertebrates, and Fish. Available at: [Link]

-

ResearchGate (n.d.). Concentration of this compound in POCIS (ng/POCIS) and biota samples (ng/g) in the rivers of the Czech Republic. Available at: [Link]

-

National Institutes of Health (NIH), PubChem. Octanol-water partition coefficient, log KOW of the compound. Available at: [Link]

-

Simon Fraser University (n.d.). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organism. Available at: [Link]

-

ECETOC (n.d.). Partition coefficient (KOW) and distribution ratio (DOW). Available at: [Link]

-

OEHHA - CA.gov. Appendix I. Fish Bioaccumulation Factors. Available at: [Link]

-

GOV.UK (n.d.). Bioaccumulation of chemicals in fish: investigating the relationship between depuration rate constant and fish lipid content in laboratory studies. Available at: [Link]

-

PubMed (2012). Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential. Available at: [Link]

-

ResearchGate (n.d.). The number of reported bioconcentration factor (BCF) observations for.... Available at: [Link]

-

Semantic Scholar (2021). Effects and risk assessment of the polycyclic musk compounds Galaxolide® and this compound® on early life stages of marine organism. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Long-term exposure to polycyclic musk this compound – A potential threat to juvenile zebrafish (Danio rerio)? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 6. johndwalsh.com [johndwalsh.com]

- 7. sarochem.com [sarochem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 10. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ewg.org [ewg.org]

- 12. mdpi.com [mdpi.com]

- 13. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 14. Partition coefficient (KOW) and distribution ratio (DOW) - ECETOC [ecetoc.org]

- 15. This compound | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ScenTree - this compound® (CAS N° 1506-02-1) [scentree.co]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 20. umwelt-online.de [umwelt-online.de]

- 21. Comparison of passive sampling and biota for monitoring of this compound in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecotoxicity of Tonalide: A Technical Guide for Environmental Scientists

An In-depth Examination of a Persistent Fragrance Compound in Freshwater and Marine Ecosystems

Introduction

Tonalide (AHTN), a synthetic polycyclic musk, has been extensively used as a fragrance ingredient in a vast array of consumer products, from cosmetics and detergents to air fresheners.[1][2] Its widespread application and subsequent release into wastewater systems have led to its ubiquitous presence in aquatic environments globally.[3][4] Due to its chemical properties—specifically its lipophilicity (high octanol-water partition coefficient, Log Kow of 5.7) and low water solubility—this compound persists in the environment, partitions into sediment, and bioaccumulates in aquatic organisms.[3][5] This guide provides a technical overview of the ecotoxicological effects of this compound in both freshwater and marine environments, intended for researchers and environmental professionals.

The primary pathway for this compound entering aquatic ecosystems is through the effluent and biosolids from sewage treatment plants (STPs).[6] While STPs can remove a portion of the compound, significant concentrations are still detected in surface waters, with levels ranging from nanograms to micrograms per liter.[3][4] Its propensity to adsorb to particulate matter also leads to its accumulation in sediments, creating a long-term reservoir of contamination.[3][7]

Physicochemical Properties and Environmental Fate

Understanding the ecotoxicity of this compound begins with its physicochemical characteristics, which govern its behavior in aquatic systems.

| Property | Value | Implication |

| Chemical Name | 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin | - |

| CAS Number | 1506-02-1 | - |

| Molecular Formula | C₁₈H₂₆O | - |

| Log Kow | 5.7 | High lipophilicity, indicating a strong tendency to partition into fatty tissues of organisms and organic matter in sediment.[3][5] |

| Water Solubility | Slightly soluble | Challenges in conducting and interpreting aqueous toxicity tests; tendency to adsorb to surfaces.[6] |

| Persistence | Not readily biodegradable | Long residence time in the environment, leading to chronic exposure scenarios.[7] |

The high lipophilicity of this compound is a key driver of its bioaccumulation in aquatic food webs.[8] While there is no definitive evidence of biomagnification through the aquatic food chain, its presence has been confirmed in various organisms, including fish, mussels, and even marine mammals.[6][8][9]

Ecotoxicity in Freshwater Environments

This compound has been shown to exert toxic effects across multiple trophic levels in freshwater ecosystems.[6] The interpretation of acute toxicity data can be complex due to its low water solubility, often requiring the use of co-solvents in experimental setups.[6]

Effects on Freshwater Algae

Algae, as primary producers, form the base of most aquatic food webs. Inhibition of algal growth can have cascading effects throughout the ecosystem. For the freshwater green alga Pseudokirchneriella subcapitata (formerly Raphidocelis subcapitata), chronic exposure to this compound has been observed to decrease growth rates.[5][6]

-

72-hour NOEC (No-Observed-Effect-Concentration): 0.40 mg/L[6]

Effects on Freshwater Invertebrates

Aquatic invertebrates, particularly crustaceans like Daphnia magna, are standard model organisms for ecotoxicity testing due to their sensitivity to pollutants. This compound has demonstrated both acute and chronic toxicity to these organisms.[6] Invertebrates are often the most sensitive taxonomic group to the acute effects of this compound-related compounds.[6]

Effects on Freshwater Fish

Fish can be exposed to this compound through direct contact with contaminated water and sediment, as well as through their diet. Studies on zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) have revealed sublethal effects even at environmentally relevant concentrations.[3][11]

Long-term exposure of juvenile zebrafish to this compound at 500 ng/L resulted in a significant decrease in catalase activity and an increase in lipid peroxidation, indicating the induction of oxidative stress.[3][12] However, in the same study, this compound did not demonstrate an endocrine-disrupting effect based on vitellogenin levels.[3] Other studies have noted that this compound can cause adverse physiological effects in the early life stages of zebrafish, such as a lower heart rate.[7] In rainbow trout, dietary exposure to this compound led to increased hematocrit and lipid peroxidation in kidney tissue.[11]

-

34-day NOEC (Morphology change): 0.035 mg/L for Danio rerio[6]

The following table summarizes key chronic toxicity data for freshwater organisms.

| Taxonomic Group | Species | Endpoint | Duration | Value (mg/L) | Reference |

| Algae | Pseudokirchneriella subcapitata | Growth Rate | 72 hours | NOEC: 0.40 | [6] |

| Invertebrates | Daphnia magna | Reproduction | 21 days | NOEC: 0.196 | [6] |

| Fish | Danio rerio (Zebrafish) | Morphology | 34 days | NOEC: 0.035 | [6] |

Ecotoxicity in Marine Environments

The impact of this compound extends to marine ecosystems, where it has been detected in water, sediment, and biota.[5][9] Research suggests that marine organisms may exhibit different sensitivities compared to their freshwater counterparts, with some studies indicating greater toxicity in marine species.[2][13]

Effects on Marine Microalgae

Marine phytoplankton are critical for ocean productivity and biogeochemical cycles. This compound has been shown to inhibit the growth of several marine microalgae species at environmentally relevant concentrations (0.005–5 µg/L).[4][5] The diatom Phaeodactylum tricornutum and the prymnesiophyte Isochrysis galbana have been identified as particularly sensitive.[5][14]

Effects on Marine Invertebrates

Marine invertebrates have shown susceptibility to this compound, particularly during their sensitive larval stages.[5] Studies on the sea urchin Paracentrotus lividus and the bivalve Mytilus galloprovincialis have documented adverse effects on larval development.[4][5] Chronic exposure in the clam Ruditapes philippinarum at concentrations as low as 0.005 µg/L induced oxidative stress and genotoxicity.[16] Furthermore, this compound has been found to inhibit multixenobiotic resistance (MXR) transporters in mussels, which are cellular pumps that expel toxins. This inhibition can increase the organism's vulnerability to other pollutants.[17]

-

Effect on M. galloprovincialis embryo development: Significant toxicity observed at 0.5 and 5.0 µg/L, with 8.36% and 11.63% abnormal larvae, respectively.[4]

Effects on Marine Fish

Data on marine fish indicates that early life stages can be affected by this compound exposure. For the gilthead seabream (Sparus aurata), exposure to Galaxolide (a related polycyclic musk) showed concentration-dependent mortality in yolk-sac larvae.[4][5] While specific data for this compound on marine fish mortality is less defined in the provided results, the general toxicity of polycyclic musks to fish larvae is a point of concern.[5]

The following table summarizes key toxicity data for marine organisms.

| Taxonomic Group | Species | Endpoint | Duration | Value (µg/L) | Reference |

| Microalgae | Phaeodactylum tricornutum | Growth Inhibition | 72 hours | IC₁₀: 0.002 | [4][5] |

| Microalgae | Isochrysis galbana | Growth Inhibition | 72 hours | IC₁₀: 0.328 | [5][15] |

| Bivalve | Mytilus galloprovincialis | Larval Development | 48 hours | Significant effects at 500 and 5000 | [4] |

| Echinoderm | Paracentrotus lividus | Larval Development | 48 hours | Concentration-dependent effects | [5] |

| Clam | Ruditapes philippinarum | Oxidative Stress & DNA Damage | 21 days | Effects observed at 0.005 | [16] |

Experimental Protocols: A Methodological Overview

The assessment of this compound's ecotoxicity relies on standardized and validated experimental protocols. The causality behind these experimental choices is to provide reproducible and comparable data for risk assessment.

Algal Growth Inhibition Test (Adapted from OECD TG 201)

This test assesses the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

-

Preparation of Test Cultures: An exponentially growing stock culture of the test alga is prepared in a nutrient-rich medium.

-

Test Solutions: A series of this compound concentrations are prepared in the algal growth medium. Due to this compound's low solubility, a solvent carrier (like DMSO) may be required, with a corresponding solvent control group.[6]

-

Inoculation: A low density of algal cells is inoculated into flasks containing the different test concentrations and controls.

-

Incubation: The flasks are incubated for 72 hours under constant temperature, lighting, and shaking to facilitate growth.

-

Measurement: Algal growth (biomass) is measured at least daily using methods like cell counts with a haemocytometer or spectrophotometric absorbance.

-

Data Analysis: The growth rate and yield are calculated for each concentration. The ECₓ values (e.g., EC₅₀, the concentration causing 50% inhibition) and the NOEC are determined by statistical analysis.

The accumulation within organisms can trigger a range of sublethal toxicological responses:

-

Oxidative Stress: As seen in zebrafish and clams, this compound can disrupt the balance between the production of reactive oxygen species and the antioxidant defense systems of an organism, leading to cellular damage. [3][16]* Endocrine Disruption: While evidence is mixed, this compound is being evaluated as a potential endocrine disruptor. [3][7]Some studies suggest it can interfere with hormone systems, which could have significant implications for reproduction and development in exposed populations. [8]* Genotoxicity: Chronic exposure has been linked to DNA damage in marine clams, indicating a potential for mutagenic effects. [16]

Conclusion and Future Directions

This compound is a persistent, bioaccumulative, and toxic substance that poses a tangible risk to both freshwater and marine ecosystems. [6]Its ecotoxicity is characterized by effects across multiple trophic levels, from growth inhibition in primary producers like algae to reproductive impairment and oxidative stress in invertebrates and fish. [3][5][6]Marine organisms, particularly during their larval stages, appear to be highly sensitive to this compound, with adverse effects observed at environmentally relevant, low microgram-per-liter concentrations. [4][5] The data underscores the need for continued monitoring of this compound in aquatic environments and a more thorough assessment of its chronic, sublethal effects. Key areas for future research should include:

-

Endocrine Disruption Potential: Further investigation is needed to clarify the endocrine-disrupting activity of this compound across a wider range of species and life stages. [3][7]* Mixture Toxicity: Aquatic organisms are exposed to a complex mixture of contaminants. Research on the synergistic or antagonistic effects of this compound in combination with other pollutants is crucial for a realistic environmental risk assessment.

-

Sediment Toxicity: Given its tendency to partition to sediment, more research is needed on the chronic effects of sediment-bound this compound on benthic organisms. [6][7] Ultimately, a comprehensive understanding of this compound's ecotoxicological profile is essential for the development of effective risk management strategies and water quality criteria to protect the health of aquatic ecosystems. [2][13]

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, November 25). This compound and related polycyclic musks: Environment tier II assessment. Australian Government, Department of Health. [Link]

-

Blahova, J., et al. (2023). Long-term exposure to polycyclic musk this compound – A potential threat to juvenile zebrafish (Danio rerio)? Veterinarni Medicina, 68(5), 199-206. [Link]

-

Ehiguese, F. O., et al. (2021). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide® and this compound® on Marine Microalgae, Invertebrates, and Fish. Processes, 9(2), 371. [Link]

-

Environmental Working Group (EWG). (n.d.). This compound. Human Toxome Project. [Link]

-

Li, Y., et al. (2022). Development of aquatic life criteria for this compound (AHTN) and the ecological risk assessment. Journal of Hazardous Materials, 426, 128122. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, March 8). This compound: Human health tier II assessment. Australian Government, Department of Health. [Link]

-

Alves, C., et al. (2020). Potential of environmental concentrations of the musks galaxolide and this compound to induce oxidative stress and genotoxicity in the marine environment. Marine Environmental Research, 160, 105019. [Link]

-

Tumova, J., et al. (2020). Could the Musk Compound this compound Affect Physiological Functions and Act as an Endocrine Disruptor in Rainbow Trout? Polish Journal of Environmental Studies, 29(3), 1-9. [Link]

-

Swiss Centre for Applied Ecotoxicology. (2020). SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline (AHTN), “Tonalid”. [Link]

-

Ehiguese, F. O., et al. (2021). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide® and this compound® on Marine Microalgae, Invertebrates, an. Digital.CSIC. [Link]

-

Blahova, J., et al. (2023). Long-term exposure to polycyclic musk this compound - A potential threat to juvenile zebrafish (Danio rerio)? Veterinarni Medicina. [Link]

-

Ehiguese, F. O., et al. (2021). Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide and this compound on Marine Microalgae, Invertebrates, and Fish. ResearchGate. [Link]

-

Keva Fragrance Industries Pte. Ltd. (2018). tonalid - Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-